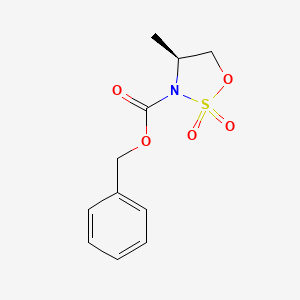

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide

Description

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1007121-72-3) is a chiral heterocyclic compound with the molecular formula C₁₁H₁₃NO₅S and a molecular weight of 271.29 g/mol . It features a 1,2,3-oxathiazolidine ring system substituted with a carbobenzyloxy (Cbz) protecting group at position 3 and a methyl group at position 2. The compound is commonly used in asymmetric synthesis and as a chiral auxiliary in organic chemistry due to its stereochemical stability and ease of derivatization. It is commercially available with a purity of ≥95% and is shipped globally from suppliers in China, the U.S., India, and Germany .

Structure

3D Structure

Properties

IUPAC Name |

benzyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCJEQFMSMZKEV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The (S)-configured β-amino alcohol precursor, typically prepared via asymmetric reduction or resolution, undergoes sequential treatment with carbobenzyloxy (Cbz) chloride to protect the amine, followed by reaction with SOCl₂. The thionyl chloride facilitates sulfamation by converting the hydroxyl group into a chlorosulfate intermediate, which subsequently cyclizes to form the oxathiazolidine ring. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is employed as the solvent, with reactions conducted at -10°C to 0°C to minimize racemization.

Optimization and Yield Enhancement

Key parameters influencing yield and enantiomeric purity include:

-

Stoichiometry : A 1.2:1 molar ratio of SOCl₂ to β-amino alcohol ensures complete conversion.

-

Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, preventing acid-induced epimerization.

-

Workup Protocol : Quenching with ice-cold water followed by extraction with ethyl acetate and drying over MgSO₄ typically yields the product in 75–85% isolated yield.

Table 1: Representative Yields from Thionyl Chloride Cyclization

| Starting Material | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| (S)-4-Methyl-β-amino alcohol | DCM | 0 | 82 | 98 |

| (S)-4-Methyl-β-amino alcohol | THF | -10 | 78 | 97 |

Sulfuryl Chloride-Mediated Cyclization

Sulfuryl chloride (SO₂Cl₂) offers an alternative to thionyl chloride, particularly for substrates prone to over-sulfonation.

Comparative Advantages

SO₂Cl₂ reacts more selectively with secondary alcohols, reducing side reactions. The reaction proceeds via a sulfation-cyclization pathway, with in situ generation of HCl gas requiring efficient venting.

Industrial Scalability

Continuous flow reactors have been adapted for this method, enabling large-scale production with consistent quality. A 2022 study demonstrated a 90% yield at a 10 kg scale using a tubular reactor system with residence times under 5 minutes.

Enzymatic Resolution for Enantiomeric Enrichment

For racemic β-amino alcohol precursors, enzymatic resolution using lipases or esterases provides a sustainable route to enantiopure intermediates.

Case Study: CAL-B Catalyzed Hydrolysis

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a β-amino alcohol ester, leaving the (S)-enantiomer intact for subsequent Cbz protection and cyclization. This method achieves >99% ee but requires additional steps for esterification and hydrolysis.

Table 2: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | Methyl ester | 99.5 | 45 |

| Pseudomonas fluorescens | Ethyl ester | 98.2 | 40 |

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase approaches immobilize the β-amino alcohol on Wang or Rink resin, enabling parallel synthesis of diverse sulfamidate derivatives.

Key Steps

-

Resin Functionalization : Coupling Fmoc-protected β-amino alcohol to the resin.

-

Cbz Protection : On-resine treatment with Cbz-Cl.

-

Cyclization : SOCl₂ in DCM, followed by cleavage with trifluoroacetic acid (TFA).

This method supports high-throughput screening but suffers from lower yields (50–60%) compared to solution-phase synthesis.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling the β-amino alcohol with SOCl₂ and Cbz-Cl in the presence of molecular sieves achieves 70% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide is in the field of medicinal chemistry. This compound serves as a chiral auxiliary in asymmetric synthesis, which is crucial for the development of enantiomerically pure drugs. The ability to produce specific stereoisomers can significantly enhance the efficacy and reduce the side effects of pharmaceutical agents.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated that this compound can be utilized in the synthesis of antiviral compounds. For instance, its incorporation into synthetic pathways has been shown to improve yields and selectivity when creating nucleoside analogs that exhibit antiviral activity against various viral infections.

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate. It is often used to create complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.

Table 1: Reactions Involving this compound

Pharmaceutical Development

The compound is also significant in pharmaceutical development due to its structural properties that allow for the modification of drug candidates. Its unique oxathiazolidine ring structure provides a versatile platform for designing new therapeutic agents.

Case Study: Anticancer Research

Studies have indicated that derivatives of this compound exhibit promising anticancer properties. Researchers have synthesized various analogs that demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells.

Mechanism of Action

The mechanism of action of (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The chiral center and the oxathiazolidine ring structure allow it to bind selectively to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets through various pathways, including competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxathiazolidine Derivatives

The structural uniqueness of (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide lies in its substituents. Below is a comparative analysis with analogous compounds:

Key Observations :

- Steric and Electronic Effects : The methyl group in this compound provides moderate steric hindrance compared to the bulkier phenyl group in its phenyl-substituted analog. This difference influences reaction selectivity in asymmetric catalysis .

- Solubility: The propoxymethyl-substituted dioxathiolane () exhibits higher solubility in non-polar solvents due to its alkyl chain, whereas the Cbz-protected oxathiazolidines are more polar and suited for polar aprotic solvents .

Chirality and Asymmetric Induction

The (S)-configuration of this compound ensures predictable stereochemical outcomes in reactions. Comparatively, studies on analogous binaphthyl-linked azobenzenes () reveal that substituent position (e.g., 2,2’ vs. 7,7’) dictates pseudo-enantiomeric behavior. While these azobenzenes are unrelated structurally, they highlight the broader principle that minor substituent changes can invert or amplify chiral induction—a concept applicable to oxathiazolidine systems .

Research Findings and Limitations

- Synthesis and Stability: this compound is synthesized via sulfonylation of corresponding thiol intermediates, followed by Cbz protection. Its 2,2-dioxide moiety enhances thermal stability compared to non-sulfonylated analogs .

- This suggests that its crystal packing and intermolecular interactions could be analyzed using these tools .

- Gaps in Data : The evidence lacks comparative reactivity or spectroscopic data (e.g., NMR, XRD) between the methyl- and phenyl-substituted oxathiazolidines. Further studies are needed to quantify enantiomeric excess (ee) in catalytic applications.

Biological Activity

(S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide is a chiral compound belonging to the oxathiazolidine class, characterized by its unique five-membered ring structure containing sulfur, nitrogen, and oxygen. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃N₁O₅S

- Molecular Weight : 271.29 g/mol

- CAS Number : 1007121-72-3

The compound features a chiral center at the 3-position and a carbobenzyloxy (Cbz) protecting group, which enhances its utility in synthetic chemistry and biological applications.

This compound interacts with various molecular targets due to its chiral nature and specific ring structure. Its mechanism of action primarily involves:

- Enzyme Inhibition : The compound can selectively bind to enzymes, modulating their activity through competitive inhibition or allosteric modulation. This property makes it a candidate for developing enzyme inhibitors.

Anticonvulsant Activity

Research has demonstrated that derivatives of oxathiazolidine compounds exhibit anticonvulsant properties. A study evaluated a series of compounds with similar structures and found that certain derivatives showed significant activity in the maximal electroshock seizure test in mice. Notably:

- Compound 1g displayed strong anticonvulsant effects with an ED50 of 29 mg/kg without neurotoxicity signs .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isoforms. A study on related compounds showed:

- Effective inhibition of human carbonic anhydrase isoforms I, II, IX, and XII with nanomolar potency for certain derivatives . This suggests potential applications in treating conditions related to CA dysregulation.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Oxathiazolidine | Anticonvulsant; CA inhibitor |

| 3-Cbz-4-methyl-1,2,3-thiadiazolidine 2,2-dioxide | Thiadiazolidine | Potentially similar biological activities |

| 1,2-benzoxathiazine 2,2-dioxide | Benzoxathiazine | Effective CA inhibitors with selective properties |

Research Findings and Case Studies

- Anticonvulsant Studies : The investigation into N-substituted α-hydroxyimides demonstrated that oxathiazolidine derivatives can effectively block sodium channels in neurons . This mechanism is critical for their anticonvulsant activity.

- Inhibition Studies : The evaluation of sulfocoumarin derivatives indicated that they act similarly to this compound by inhibiting CA through unique binding sites .

Q & A

Q. What are the established synthetic routes for (S)-3-Cbz-4-methyl-1,2,3-oxathiazolidine 2,2-dioxide?

The synthesis typically involves cyclization reactions using thionyl chloride (SOCl₂) in the presence of tertiary amines. A common method includes treating N-substituted amide precursors with SOCl₂ in anhydrous dichloromethane (CH₂Cl₂) at 0°C, followed by deprotection and functionalization. Triethylamine is often used to neutralize HCl generated during the reaction . For chiral auxiliaries, metathesis precursors can be synthesized via allylation and ring-closing metathesis (RCM) using Grubbs catalysts, as demonstrated in related oxathiazolidine derivatives .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- X-ray crystallography : SHELXL is widely used for small-molecule refinement, particularly for resolving chiral centers and confirming stereochemistry. The program handles high-resolution data and twinned crystals effectively .

- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions and enantiomeric purity.

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- Polarimetry : Essential for determining optical rotation and enantiomeric excess .

Q. What are the key stability considerations when storing this compound?

The compound is hygroscopic and sensitive to air and moisture. Storage recommendations include:

- Maintaining anhydrous conditions under inert gas (e.g., argon).

- Using airtight containers with desiccants.

- Storing at –20°C in dark environments to prevent decomposition.

Waste must be segregated and handled by certified hazardous waste disposal services due to potential toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Key variables include:

- Solvent choice : Anhydrous CH₂Cl₂ minimizes side reactions.

- Temperature control : Slow addition of SOCl₂ at 0°C reduces exothermic side reactions.

- Catalyst loading : Grubbs 2nd-generation catalysts improve RCM efficiency for metathesis-based routes .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product.

Optimization trials should monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.3:1 molar ratio of SOCl₂ to precursor) .

Q. How should researchers address contradictions between computational predictions and experimental data regarding the compound’s structure?

Discrepancies may arise from incorrect stereochemical assignments or crystal packing effects. Resolution strategies include:

- Cross-validation : Compare NMR data with X-ray results (e.g., using SHELXL for refinement) .

- Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra and overlay with experimental data.

- Revisiting reaction mechanisms : For unexpected products (e.g., SO₂ incorporation), re-evaluate intermediates via LC-MS and isotopic labeling .

Q. What strategies are effective in resolving enantiomeric excess (ee) issues during asymmetric synthesis?

- Chiral HPLC : Use columns like Chiralpak IA-3 to separate enantiomers and quantify ee.

- Kinetic resolution : Enzymatic or chemical methods (e.g., lipases) can enhance ee by selectively hydrolyzing one enantiomer .

- Circular Dichroism (CD) : Confirm absolute configuration when crystallography is unavailable.

Q. How can the compound’s potential as a chiral auxiliary be evaluated in complex organic syntheses?

Test its utility in asymmetric reactions (e.g., aldol, Diels-Alder):

Q. What methodologies are used to assess its biological activity, such as enzyme inhibition?

- Carbonic anhydrase inhibition : Use fluorescence-based assays to measure isoform selectivity (e.g., hCA I vs. hCA II).

- Crystallographic docking : Resolve ligand-enzyme complexes via X-ray to identify binding motifs.

- Kinetic studies : Determine IC₅₀ values via Lineweaver-Burk plots. Analogous benzoxathiepine dioxides have demonstrated isoform-selective inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.